molecular formula C20H25NO B2702960 1-Butyl-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one CAS No. 1024196-54-0

1-Butyl-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one

Cat. No.: B2702960
CAS No.: 1024196-54-0
M. Wt: 295.426
InChI Key: DNUNTIVWUSGPGI-UHFFFAOYSA-N
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Description

1-Butyl-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a 4-methylphenyl group attached to a trihydroindol-4-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Substitution Reactions:

    Aromatic Substitution: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the indole nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and bases for alkylation; Lewis acids for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted indole derivatives.

Scientific Research Applications

1-Butyl-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-6-methyl-2-phenyl-5,6,7-trihydroindol-4-one: Similar structure but lacks the 4-methyl group on the phenyl ring.

    1-Butyl-6-methyl-2-(4-chlorophenyl)-5,6,7-trihydroindol-4-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    1-Butyl-6-methyl-2-(4-methoxyphenyl)-5,6,7-trihydroindol-4-one: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

1-Butyl-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the phenyl ring can affect its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

1-butyl-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-4-5-10-21-18(16-8-6-14(2)7-9-16)13-17-19(21)11-15(3)12-20(17)22/h6-9,13,15H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUNTIVWUSGPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C1C3=CC=C(C=C3)C)C(=O)CC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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